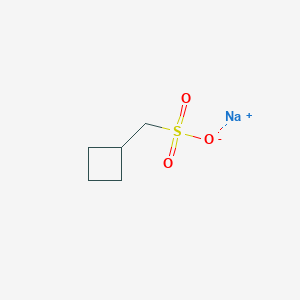

Sodium cyclobutylmethanesulfonate

Description

Properties

IUPAC Name |

sodium;cyclobutylmethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S.Na/c6-9(7,8)4-5-2-1-3-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWCTOMALGAKBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Cyclobutylmethanesulfonates

Acid-Base Equilibrium and Salt Formation Dynamics

Sulfonic acids are known to be strong acids, significantly more so than their carboxylic acid counterparts. wikipedia.orgvedantu.com For instance, methanesulfonic acid has a pKa value of approximately -1.9, while p-toluenesulfonic acid has a pKa of -2.8, indicating their propensity to readily donate a proton. wikipedia.org Cyclobutylmethanesulfonic acid, the parent acid of the sodium salt , is expected to exhibit similar strong acidity.

The formation of sodium cyclobutylmethanesulfonate is a straightforward acid-base neutralization reaction between cyclobutylmethanesulfonic acid and a sodium base, such as sodium hydroxide. numberanalytics.com The general equation for this type of salt formation is:

RSO₃H + NaOH → RSO₃Na + H₂O numberanalytics.com

In this reaction, the strong sulfonic acid reacts with a strong base to form a neutral salt and water. numberanalytics.com The dynamics of salt formation are influenced by several factors, including the pH of the reaction medium, the choice of solvent, and the concentration of the reactants. numberanalytics.com For the synthesis of sulfonate salts, particularly in pharmaceutical applications, careful control of reaction conditions is crucial to avoid the formation of potentially genotoxic alkyl sulfonate impurities. nih.gov The formation of these impurities is more likely under highly acidic conditions, which are generally not present during the synthesis of sulfonate salts. nih.gov

Gas-Phase Fragmentation Pathways of Cyclobutylmethanesulfonate Anions

Mass Spectrometric Studies of Dissociation Mechanisms

Mass spectrometry of sulfonate compounds is a well-established analytical technique. acs.orgacs.orgnih.gov Upon collision-induced dissociation (CID) in a mass spectrometer, sulfonate anions typically undergo fragmentation through various pathways. Common fragmentation patterns for alkylsulfonates involve the loss of SO₃, SO₂, and rearrangements. nih.govnih.gov For the cyclobutylmethanesulfonate anion, one would anticipate the following potential fragmentation pathways:

Loss of SO₃: This would result in the formation of a cyclobutylmethyl anion.

Loss of the cyclobutylmethyl group: This would generate the SO₃⁻ anion.

Rearrangements: Gas-phase rearrangements are common for sulfonate compounds and can lead to more complex fragmentation patterns. nih.gov

The specific fragmentation pattern and the relative abundance of the resulting ions would depend on the energy supplied during the CID process and the intrinsic stability of the fragments formed.

Formation and Reactivity of Radical Anions

The formation of radical anions from sulfonate esters has been a subject of study, particularly in the context of their reactivity. acs.org While less common for sulfonate salts themselves under typical mass spectrometric conditions, the potential for radical anion formation exists, especially in specific chemical environments or upon interaction with high-energy sources. The reactivity of such radical anions would be dictated by the presence of the unpaired electron, making them highly reactive species that can participate in a variety of radical-mediated reactions.

Coordination Chemistry of the Sulfonate Group

The sulfonate group (R-SO₃⁻) is a versatile ligand in coordination and supramolecular chemistry due to the presence of three oxygen atoms that can act as electron-pair donors. rsc.orgresearchgate.net

Ligand Behavior in Transition Metal Complexes

The sulfonate group can coordinate to transition metal ions in several ways, acting as a monodentate, bidentate, or bridging ligand. researchgate.netnih.gov The coordination mode is often influenced by the nature of the metal ion, the steric and electronic properties of the organic substituent on the sulfonate group, and the presence of other competing ligands. rsc.orgnih.gov For instance, phosphine-sulfonate ligands have been shown to be effective in palladium-catalyzed copolymerization reactions. acs.orgrsc.org The sulfonate group's ability to coordinate to metal centers is a key aspect of its utility in catalysis and materials science.

Table 1: Coordination Modes of the Sulfonate Group

| Coordination Mode | Description |

| Monodentate | One oxygen atom of the sulfonate group is coordinated to the metal center. |

| Bidentate | Two oxygen atoms of the same sulfonate group are coordinated to the metal center. |

| Bridging | The sulfonate group coordinates to two different metal centers, linking them together. |

This table is a generalized representation of sulfonate coordination based on available literature.

Supramolecular Interactions, including Hydrogen Bonding Motifs

The sulfonate group is a potent hydrogen bond acceptor, readily participating in the formation of extensive hydrogen-bonded networks. rsc.orgiucr.orgbeilstein-journals.orgrsc.orgnih.govresearchgate.net These interactions are crucial in determining the crystal packing and solid-state structures of sulfonate salts. In the presence of suitable hydrogen bond donors, such as water molecules or ammonium (B1175870) ions, the sulfonate oxygens engage in strong hydrogen bonds, leading to the formation of well-defined supramolecular architectures. rsc.orgiucr.org These hydrogen bonding motifs can range from simple dimeric structures to complex three-dimensional networks. rsc.orgiucr.org The ability of the sulfonate group to form robust hydrogen bonds plays a significant role in the design of crystalline materials with specific properties. rsc.org

Table 2: Common Hydrogen Bonding Motifs Involving Sulfonates

| Motif | Donors | Acceptors |

| Sulfonate-Water | Water (O-H) | Sulfonate (S=O) |

| Sulfonate-Amine | Amine (N-H) | Sulfonate (S=O) |

| Sulfonate-Hydroxyl | Hydroxyl (O-H) | Sulfonate (S=O) |

This table illustrates common hydrogen bonding interactions involving the sulfonate group based on general chemical principles.

Cyclobutyl Ring Reactivity and Transformations

The four-membered ring of cyclobutylmethanesulfonates is susceptible to a variety of reactions that are driven by the release of ring strain. These transformations include ring-opening reactions and, in unsaturated analogues, cycloaddition reactions.

The cleavage of the cyclobutane (B1203170) ring in the cyclobutylmethyl radical results in the formation of the 4-pentenyl radical. This transformation is a unimolecular process driven by the relief of the inherent strain energy of the four-membered ring. The rate of this ring-opening has been determined over a range of temperatures using kinetic electron paramagnetic resonance (EPR) spectroscopy. rsc.orgacs.org

The mechanism involves the homolytic cleavage of a carbon-carbon bond within the cyclobutane ring, leading to a more stable, acyclic radical species. The presence of a methanesulfonate (B1217627) group is anticipated to influence the stability of the radical intermediates and the transition states involved in the ring-opening process. The electron-withdrawing nature of the sulfonate group can affect the electron density at the radical center, thereby modulating the reaction kinetics. acs.org

Table 1: Kinetic Data for the Ring-Opening of Cyclobutylmethyl Radical

| Temperature (°C) | Rate Constant (k/s⁻¹) | Reference |

| 25 | 1.8 x 10³ | rsc.orgacs.org |

| 100 | 2.1 x 10⁵ | rsc.orgacs.org |

| 150 | 3.3 x 10⁶ | rsc.orgacs.org |

This table presents data for the unsubstituted cyclobutylmethyl radical as a proxy for understanding the behavior of the cyclobutylmethanesulfonate system.

Cyclobutene-containing analogues of cyclobutylmethanesulfonate are valuable substrates for cycloaddition reactions, providing a pathway to more complex cyclic and bicyclic systems. nih.govnih.gov These reactions are fundamental in organic synthesis for the construction of diverse molecular architectures. researchgate.netresearchgate.net The [2+2] cycloaddition is a prominent reaction type for cyclobutenes, which can occur under thermal or photochemical conditions. dntb.gov.ua

The participation of a cyclobutene (B1205218) moiety in a cycloaddition reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. nih.gov The presence of a methanesulfonate group can influence the electronic properties of the cyclobutene double bond, thereby affecting its reactivity and selectivity in cycloaddition reactions. For instance, the electron-withdrawing sulfonate group can lower the energy of the LUMO of the cyclobutene, making it a better dienophile in Diels-Alder type reactions. dntb.gov.uabeilstein-journals.org

While specific examples of cycloaddition reactions with cyclobutenylmethanesulfonates are scarce in the literature, the general reactivity pattern of cyclobutenes suggests that they would readily participate in such transformations. nih.gov These reactions offer a powerful tool for the synthesis of complex molecules containing the cyclobutane framework. researchgate.net

Role of Radical Intermediates in Cyclobutylsulfonylation Processes

Radical intermediates play a crucial role in many reactions involving sulfonate esters, including those derived from cyclobutane methanol. rsc.orgresearchgate.net The generation of sulfonyl radicals provides a versatile method for the formation of new carbon-sulfur bonds and the synthesis of various sulfur-containing compounds. rsc.org

The process of cyclobutylsulfonylation can be envisaged to proceed through the formation of a cyclobutylmethanesulfonyl radical. This radical can be generated through various methods, such as the reaction of a suitable precursor with a radical initiator or through photoredox catalysis. nih.gov Once formed, the cyclobutylmethanesulfonyl radical can participate in a variety of reactions, including addition to unsaturated bonds and atom transfer reactions. rsc.orgresearchgate.net

For example, the addition of a cyclobutylmethanesulfonyl radical to an alkene would lead to the formation of a new carbon-centered radical, which can then be trapped by a suitable reagent to afford a difunctionalized product. rsc.orgresearchgate.net This type of radical-mediated sulfonylation has been shown to be a powerful method for the synthesis of complex sulfonate esters and sulfones. rsc.org The reactivity of the cyclobutylmethanesulfonyl radical will be influenced by the stability of the radical itself and the nature of the reaction partner. libretexts.org

Mechanistic investigations into radical-mediated sulfonylation reactions have revealed that these processes often proceed via a chain mechanism, involving initiation, propagation, and termination steps. libretexts.org The efficiency and selectivity of these reactions can be controlled by careful choice of reaction conditions, including the radical initiator, solvent, and temperature. rsc.org

Advanced Analytical Characterization Techniques in Cyclobutylmethanesulfonate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation. High-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (infrared and Raman), and high-resolution mass spectrometry (HRMS) each provide a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Sodium cyclobutylmethanesulfonate, both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the cyclobutyl ring and the methylene (B1212753) bridge. The protons on the cyclobutyl ring would likely appear as a complex multiplet in the upfield region of the spectrum, characteristic of cycloalkanes. The methylene protons adjacent to the sulfonate group would be expected to resonate at a downfield chemical shift due to the electron-withdrawing effect of the sulfonate group.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbons of the cyclobutyl ring would produce signals in the aliphatic region, while the methylene carbon attached to the sulfonate group would be shifted further downfield.

Furthermore, studies on the sodium salt of per(6-thiobenzoic acid)-gamma-cyclodextrin demonstrate the use of advanced NMR techniques like COSY, HSQC, and ROESY to resolve complex overlapping signals and determine the connectivity and spatial relationships of different parts of a molecule, which would be equally applicable to the detailed structural analysis of this compound. nih.gov

The use of ²³Na NMR could also be employed to study the ionic environment of the sodium cation, providing insights into ion-pairing and aggregation in solution, as demonstrated in studies of other sodium-containing biomolecular systems. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methine proton of cyclobutyl ring | ~2.5 - 3.0 | Multiplet |

| Methylene protons of cyclobutyl ring | ~1.5 - 2.2 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methine carbon of cyclobutyl ring | ~30 - 40 |

| Methylene carbons of cyclobutyl ring | ~15 - 25 |

Note: The chemical shift values in the tables are estimations based on general principles and data from similar structures. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonate group (SO₃). Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The C-H stretching vibrations of the cyclobutyl and methylene groups would appear around 3000-2850 cm⁻¹.

Raman spectroscopy would also be sensitive to the vibrations of the sulfonate group and the hydrocarbon backbone. The S-O stretching vibrations are also Raman active and would provide complementary information to the IR spectrum.

In a study of sodium methyl ester sulfonate, characteristic peaks for the S=O bond of the sulfonate group were observed in the FTIR spectrum at around 1043 cm⁻¹, 1173 cm⁻¹, and 1357 cm⁻¹, confirming the presence of the sulfonate group. researchgate.net Similarly, the IR and Raman spectra of other sulfonated compounds like cysteine-S-sulfonate have been analyzed in detail to identify the vibrations involving the sulfur and oxygen atoms. nih.gov

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (cyclobutyl & methylene) | Stretching | 2850 - 3000 |

| S=O (sulfonate) | Asymmetric Stretching | 1150 - 1250 |

| S=O (sulfonate) | Symmetric Stretching | 1030 - 1070 |

Note: The wavenumber ranges are typical for these functional groups and can be influenced by the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) would be a suitable ionization method, likely producing the sodiated molecule [M+Na]⁺ in positive ion mode or the de-solvated anion [M-Na]⁻ in negative ion mode. HRMS would allow for the determination of the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern would be expected to show losses of the sulfonate group (SO₃) and fragments corresponding to the cyclobutylmethane moiety. The formation of sodium cluster ions has been observed in the LC-MS analysis of other sodium salts, which is a factor to consider during data interpretation. nih.gov

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, which is a salt and therefore non-volatile, HPLC is the method of choice.

A reverse-phase HPLC method would likely be employed, using a C18 or similar non-polar stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a suitable buffer to control the pH. Due to the ionic nature of the compound, ion-pair chromatography could also be a viable approach to improve retention and peak shape. Detection could be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Coupling HPLC with mass spectrometry (HPLC-MS) would provide the highest level of specificity and sensitivity for both qualitative and quantitative analysis.

Methods for the HPLC analysis of other alkyl sulfonates have been well-established, often utilizing reverse-phase columns with buffered mobile phases for effective separation. sielc.comtandfonline.comnih.gov For instance, a method for separating linear alkylbenzene sulfonates used a C18 column with a mobile phase of methanol/water containing ammonium (B1175870) acetate. nih.gov

Table 4: Illustrative HPLC Method Parameters for Alkyl Sulfonates

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 10 mM Ammonium AcetateB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

Note: This is a generic method and would require optimization for the specific analysis of this compound.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile salt, direct analysis by GC is not feasible. However, it could be analyzed by GC after a suitable derivatization step to convert it into a volatile derivative. For example, the sulfonate could be converted to a more volatile ester.

The analysis of other methanesulfonates, such as methyl methanesulfonate (B1217627) and ethyl methanesulfonate, is commonly performed by GC-MS. researchgate.netjapsonline.comrroij.comcpu.edu.cnresearchgate.net These methods often involve direct injection or headspace analysis and utilize capillary columns with various stationary phases for separation. While not directly applicable to the sodium salt, these methods demonstrate the utility of GC for the analysis of the core methanesulfonate structure. A GC method for the determination of diclofenac (B195802) sodium and other acidic drugs involved derivatization to make them suitable for GC analysis. parchem.com A similar approach could be developed for this compound if required.

Elemental Compositional Analysis

Determining the precise elemental makeup of this compound is a critical step in its characterization, confirming the empirical formula and quantifying the metallic cation. Techniques such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) are indispensable for this purpose.

Atomic Absorption Spectrometry is a well-established and robust method for determining the concentration of specific metal elements, such as sodium, in a sample. The underlying principle involves measuring the absorption of light by free, ground-state atoms in the gaseous state. nemi.gov For the quantification of sodium in this compound, the sample is first appropriately prepared, often through wet digestion or dry ashing (mineralization) to bring the sodium into a solution. oiv.intkemesta.fi This solution is then aspirated into a flame, typically an air-acetylene flame, which atomizes the sample. nemi.gov

A hollow-cathode lamp containing sodium emits light at the characteristic wavelength for sodium (589.0 nm), which is passed through the atomized sample in the flame. oiv.int The sodium atoms in the sample absorb this light in proportion to their concentration. A detector measures the amount of light that passes through the flame, and the absorbance is calculated. By comparing the absorbance of the sample solution to that of a series of standard solutions with known sodium concentrations, the concentration of sodium in the original sample can be accurately determined. nemi.gov To mitigate interferences, such as the ionization of sodium atoms in the hot flame, a spectral buffer like a cesium chloride solution is often added to both the standard and sample solutions. oiv.int

Table 1: Typical Instrumental Parameters for Sodium Analysis by AAS

| Parameter | Value/Type | Source(s) |

| Technique | Flame Atomic Absorption Spectrometry | nemi.gov |

| Light Source | Sodium hollow-cathode lamp | oiv.int |

| Wavelength | 589.0 nm | oiv.int |

| Flame Type | Air-acetylene | nemi.govoiv.int |

| Slit Width | 0.2 nm | oiv.int |

| Spectral Buffer | Cesium Chloride (CsCl) Solution | oiv.int |

| Sample Preparation | Dilute acid or demineralized water | nemi.govnih.gov |

| Calibration | External calibration with standards | nemi.govoiv.int |

Inductively Coupled Plasma (ICP) techniques offer another powerful approach for elemental analysis, characterized by high sensitivity, a wide linear range, and the ability to perform multi-element analysis simultaneously. nih.govat-spectrosc.com The core of the technique is the ICP torch, which generates an argon plasma at extremely high temperatures (6,000 to 10,000 K). When a sample, such as a digested solution of this compound, is introduced into the plasma, it is completely atomized and ionized. nih.gov

The two main detection methods are Atomic Emission Spectrometry (AES), also known as Optical Emission Spectrometry (OES), and Mass Spectrometry (MS).

ICP-AES (or ICP-OES): In this technique, the excited atoms and ions in the plasma emit light at their characteristic wavelengths as they relax to a lower energy state. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample.

ICP-MS: This method separates and detects the ions produced in the plasma based on their mass-to-charge ratio. ICP-MS is generally more sensitive than ICP-AES and can achieve extremely low detection limits, often in the parts-per-trillion range. at-spectrosc.com It is also capable of performing isotopic analysis. researchgate.net

For this compound, ICP techniques can quantify the sodium content and are particularly valuable for analyzing the sulfur content, which can be challenging for other methods due to its high ionization potential. spectroscopyonline.com Modern ICP-MS instruments, especially those with tandem mass spectrometry (MS/MS) capabilities, can use reaction gases like oxygen to resolve polyatomic interferences that affect sulfur isotopes, enabling accurate and low-level analysis. spectroscopyonline.com

Table 2: Comparison of ICP-AES and ICP-MS for Elemental Analysis

| Feature | ICP-AES (ICP-OES) | ICP-MS | Source(s) |

| Principle | Measures emitted light from excited atoms/ions in plasma. | Measures ions based on mass-to-charge ratio. | nih.gov |

| Sensitivity | Good (parts-per-billion range). | Excellent (parts-per-trillion range). | at-spectrosc.com |

| Interferences | Primarily spectral (overlapping emission lines). | Primarily isobaric and polyatomic (mass overlaps). | nih.govspectroscopyonline.com |

| Cost | Lower initial and operational cost. | Higher initial and operational cost. | N/A |

| Throughput | High, especially with simultaneous detectors. | Generally slightly lower than modern ICP-AES. | N/A |

| Isotope Analysis | Not possible. | Possible and a key advantage. | researchgate.net |

| Application | Routine elemental analysis, high concentration samples. | Trace and ultra-trace analysis, isotope ratio studies. | at-spectrosc.comspectroscopyonline.com |

Thermogravimetric Analysis (TGA) for Thermal Stability (excluding decomposition hazards)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the physical and chemical properties of a material as a function of temperature or time in a controlled atmosphere. youtube.com To assess the thermal stability of this compound, TGA measures the mass of a sample as it is heated at a constant rate. netzsch.com

A material is considered thermally stable up to the temperature at which it begins to lose mass due to decomposition or reaction. netzsch.com The TGA instrument records this mass change, and the resulting data is plotted as a TGA curve (mass vs. temperature). From this curve, the onset temperature of decomposition can be determined, which serves as a key indicator of the material's thermal stability. netzsch.com In the context of this analysis, the focus is solely on identifying the temperature threshold for the initiation of mass loss, which represents the upper limit of the compound's stability under the tested conditions.

The experimental conditions under which TGA is performed significantly influence the results. Factors such as the heating rate, the type of atmosphere (e.g., inert like nitrogen, or oxidative like air), and the sample mass must be carefully controlled and reported. netzsch.comwhiterose.ac.uk For instance, the thermal degradation of a substance in an oxidative atmosphere often occurs at a lower temperature compared to its degradation in an inert atmosphere. youtube.comwhiterose.ac.uk This information is crucial for understanding the compound's stability during manufacturing, storage, and application, where it might be exposed to elevated temperatures.

Table 3: Typical Measurement Conditions for TGA Thermal Stability Studies

| Parameter | Recommended Setting | Purpose/Rationale | Source(s) |

| Sample Mass | 1 - 10 mg | Ensures uniform heating and minimizes thermal gradients. | netzsch.com |

| Heating Rate | 10 to 20 K/min | A standard rate for general stability screening. | netzsch.comnih.gov |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | To simulate different processing or end-use environments. | whiterose.ac.uknih.gov |

| Gas Flow Rate | 20 to 100 mL/min | To ensure a consistent atmosphere and efficiently remove any evolved gases. | netzsch.com |

| Crucible Type | Alumina or Platinum | Chemically inert and stable at high temperatures. | netzsch.com |

| Temperature Range | Ambient to a temperature beyond the final decomposition. | To capture the entire thermal profile of the compound. | nih.gov |

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Use as a Synthetic Building Block

The molecular architecture of sodium cyclobutylmethanesulfonate allows it to serve as a strategic building block in the synthesis of more complex chemical structures. The presence of the reactive sulfonate group, coupled with the distinct four-membered cyclobutyl ring, offers unique possibilities for creating novel molecular scaffolds.

Facilitation of Compound Library Generation for Diverse Research Areas

Combinatorial chemistry is a powerful technique used to rapidly generate large numbers of diverse compounds, known as compound libraries, for high-throughput screening in drug discovery and materials science. nih.gov this compound can be a valuable reagent in this process. By utilizing its reactive sulfonate group, the cyclobutylmethane unit can be systematically introduced into a series of different molecules, creating a library of compounds all containing this specific scaffold. This allows researchers to efficiently explore the chemical space around the cyclobutylsulfonate motif and identify compounds with desired properties.

Role in Derivatization and Functionalization Reactions

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. sigmaaldrich.com this compound can be employed as a derivatizing agent to introduce the cyclobutylmethanesulfonate functional group onto other molecules. This functionalization can alter the physical and chemical properties of the parent molecule, such as its solubility, polarity, and reactivity. For example, the introduction of a sulfonate group can increase the water solubility of an organic molecule, which can be advantageous in certain applications.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. These assemblies are held together by non-covalent interactions. The sulfonate group of this compound can participate in various non-covalent interactions, such as hydrogen bonding and ion-dipole interactions, making it a suitable component for the construction of supramolecular structures.

Construction of Coordination Polymers (CPs)

Coordination polymers are materials with repeating coordination entities extending in one, two, or three dimensions. youtube.com The sulfonate group in ligands can coordinate to metal ions, forming the nodes of the polymer network. nih.govrsc.org While the direct use of this compound in the synthesis of coordination polymers is not extensively documented, its deprotonated form, cyclobutylmethanesulfonate, could act as a ligand. The coordination of the sulfonate oxygen atoms to metal centers could lead to the formation of novel coordination polymers with unique structural features imparted by the cyclobutyl group. The construction of stable coordination polymers with sulfonate ligands can be challenging but offers the potential for creating materials with interesting properties. nih.govrsc.org

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous coordination polymers with a crystalline structure. nih.gov The functionalization of the organic linkers used to build MOFs with sulfonate groups has been shown to enhance their properties, such as stability and catalytic activity. alfa-chemistry.com The incorporation of sulfonate groups can introduce Brønsted acidity, making the MOFs useful as solid acid catalysts. alfa-chemistry.com Furthermore, sulfonate-functionalized MOFs have shown promise in applications such as gas storage and separation. alfa-chemistry.com this compound could potentially serve as a precursor for a sulfonate-containing linker for MOF synthesis. The cyclobutyl group would add a unique structural element to the linker, potentially influencing the pore size and shape of the resulting MOF. The use of sodium salts in MOF synthesis is also an area of interest, with some research focusing on the development of stable sodium-based MOFs. rsc.orgresearchgate.net

Contribution to Novel Material Development

While specific studies are absent, the chemical structure of this compound suggests potential, yet unconfirmed, roles in material science.

Precursor in Sulfonated Graphene (Oxide) Synthesis

No published research specifically details the use of this compound as a precursor for sulfonated graphene or graphene oxide. Generally, the synthesis of sulfonated graphene involves the introduction of sulfonate groups (-SO3H) onto the graphene lattice to enhance properties like dispersibility in water and ionic conductivity. While alkanesulfonates can be used in such functionalization processes, no studies have specifically named or detailed the outcomes of using this compound for this purpose.

Potential in Reactive Coatings and Advanced Polymer Systems

There is currently no available literature or patent information that describes the incorporation of this compound into reactive coatings or advanced polymer systems. In theory, the sulfonate group could be leveraged for its ionic properties, and the cyclobutyl group could influence the steric and conformational properties of a polymer backbone. However, without experimental data, its specific effects and potential advantages remain unknown.

Applications as Chemical Reagents in Non-Biological Contexts

The utility of this compound as a chemical reagent in non-biological synthetic chemistry is not documented in accessible scientific reports or chemical databases beyond its availability from commercial suppliers. While sulfonate salts can sometimes be used as leaving groups in nucleophilic substitution reactions or as phase-transfer catalysts, the specific reactivity and applications of the cyclobutylmethanesulfonate anion in these contexts have not been characterized.

Theoretical and Computational Investigations of Cyclobutylmethanesulfonates

Molecular Modeling and Simulation

Molecular modeling and simulation focus on the conformational dynamics and non-covalent interactions that govern molecular behavior. These methods are essential for understanding the three-dimensional structure of cyclobutylmethanesulfonate and its interactions with its environment.

The four-membered cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a planar structure. acs.org This puckering results in two distinct positions for substituents: axial and pseudo-equatorial. The equilibrium geometry of the ring is a delicate balance between torsional strain and angle strain. acs.org

Computational studies, often combining DFT and molecular dynamics (MD) simulations, have been used to analyze the conformational preferences of substituted cyclobutane derivatives. figshare.comnih.govacs.org For cyclobutylmethanesulfonate, the bulky methanesulfonate (B1217627) group is expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance. researchgate.net The puckering of the cyclobutane ring is characterized by a dihedral angle, which for similar substituted cyclobutanes has been calculated to be around 15-44°. acs.orgresearchgate.net Molecular dynamics simulations can further elucidate the conformational rigidity of the ring structure in different environments, such as in solution. acs.org

| Property | Description | Typical Calculated Value |

|---|---|---|

| Ring Conformation | The non-planar, puckered structure of the cyclobutane ring. | Puckered or "Butterfly" |

| Puckering Angle (θ) | The acute angle between the two planes of the puckered ring (e.g., C1-C2-C4 and C2-C3-C4). acs.org | ~15-44° acs.orgresearchgate.net |

| Substituent Preference | The energetically favored position for a substituent on the ring. | Pseudo-equatorial for bulky groups |

| Energy Barrier to Inversion | The energy required for the ring to invert its pucker. | Low, allowing for dynamic equilibrium |

The sulfonate group (–SO₃⁻) is a key functional moiety that dictates many of the intermolecular interactions of sodium cyclobutylmethanesulfonate. As an anionic group, it readily participates in host-guest chemistry, acting as a binding site for cations and other electron-deficient species. researchgate.net Computational studies on water-soluble macrocycles, such as p-sulfonatocalixarenes, have demonstrated that sulfonate groups serve as primary anchoring points for positively charged guests. researchgate.netbeilstein-journals.org

The interactions are primarily electrostatic, involving strong ion-ion pairing with the sodium (Na⁺) counter-ion. In solution, both the cation and the sulfonate group will be heavily solvated. acs.org Theoretical models can be used to calculate the binding energies and geometries of these interactions. researchgate.net Beyond simple ion pairing, the oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, allowing for interactions with water, alcohols, or ammonium (B1175870) cations. researchgate.net These non-covalent interactions are crucial in determining the compound's solubility and its potential to form larger supramolecular assemblies. mdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a more fundamental description of molecular systems by solving approximations of the Schrödinger equation. These methods are used to determine electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms with high accuracy.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For cyclobutylmethanesulfonate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to determine a wide range of properties. aljest.net

These calculations can predict:

Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the gap between which indicates chemical reactivity and kinetic stability. aljest.net

Electrostatic Potential (ESP): Mapping the charge distribution on the molecule's surface to identify nucleophilic (negative potential, e.g., sulfonate oxygens) and electrophilic (positive potential) sites. mdpi.com

Spectroscopic Properties: Calculating vibrational frequencies to help assign peaks in infrared (IR) and Raman spectra. pnas.org DFT has been successfully used to calculate the characteristic vibrational modes of sulfonate and sulfate (B86663) groups. pnas.org

| Property | Predicted Parameter/Value | Significance |

|---|---|---|

| Optimized Geometry | S-O bond length: ~1.48 Å; O-S-O angle: ~113° | Defines the stable three-dimensional structure. |

| HOMO-LUMO Gap | Calculated energy difference (eV) | Indicates electronic stability and reactivity. aljest.net |

| Electrostatic Potential | High negative potential around sulfonate oxygen atoms | Identifies sites for interaction with cations and hydrogen bond donors. mdpi.com |

| Vibrational Frequencies | S-O symmetric stretch: ~1060 cm⁻¹; S-O asymmetric stretch: ~1200 cm⁻¹ | Correlates with experimental IR/Raman spectra for structural confirmation. pnas.org |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. rsc.org These methods are computationally intensive but can provide a highly accurate description of electronic structure, making them suitable for studying reaction mechanisms. acs.orgmdpi.com

For reactions involving the cyclobutylmethanesulfonate anion, ab initio calculations can be used to:

Locate and Characterize Stationary Points: Identify the structures of reactants, products, intermediates, and transition states on a potential energy surface.

Calculate Reaction Barriers: Determine the activation energy of a reaction by calculating the energy difference between the reactants and the transition state.

Evaluate Thermodynamic Properties: Compute reaction enthalpies and free energies to predict the spontaneity of a chemical process. acs.org

Studies on simple sulfonate anions like methylsulfonate have used ab initio methods to evaluate rotational barriers and characterize different conformers, which is foundational to understanding their reactivity. rsc.org The inclusion of electron correlation effects (e.g., at the MP2 level) is often necessary for an accurate electronic description of sulfonate anions. rsc.org

Mechanistic Insights from Computational Studies of Sulfonate Reactions

Computational studies have been instrumental in clarifying the mechanisms of reactions involving sulfonate esters, particularly their hydrolysis. acs.org A key debate in sulfonate chemistry has been whether reactions at the sulfur center proceed through a concerted, single-step mechanism (similar to Sₙ2) or a stepwise mechanism involving a pentavalent intermediate. acs.org

Theoretical investigations combining quantum mechanics with continuum solvation models (like the Polarizable Continuum Model, PCM) allow for the simulation of reaction pathways in solution. acs.org For the hydrolysis of sulfonate esters, computational results have shown that the mechanism can be dependent on the leaving group. Some studies suggest a change from a stepwise mechanism with a stable pentavalent intermediate for poor leaving groups to a fully concerted mechanism for good leaving groups. acs.org

These computational models provide critical insights into:

Transition State Structures: Revealing the extent of bond formation and bond cleavage at the transition state.

Stability of Intermediates: Assessing whether proposed intermediates, such as pentavalent sulfur species, exist as true energy minima on the reaction pathway.

Solvent Effects: Demonstrating how solvent molecules can stabilize charged species and influence the reaction barrier, which can sometimes alter the preferred mechanistic pathway compared to the gas phase. csuohio.edu

These theoretical approaches are vital for interpreting experimental data and resolving ambiguities in reaction mechanisms that experiments alone cannot fully address. acs.org

Prediction of Novel Cyclobutylsulfonate Derivatives and Their Reactivity

The prediction of novel chemical entities with tailored reactivity profiles is a cornerstone of modern chemical research, driven largely by the predictive power of computational chemistry. In the realm of cyclobutylsulfonate derivatives, theoretical and computational investigations serve as a powerful tool to design new molecules and to understand their potential reactivity without the immediate need for extensive experimental synthesis and testing. By leveraging established computational methodologies, researchers can explore a vast chemical space of potential cyclobutylsulfonate derivatives and predict their reactivity towards various reagents and under different reaction conditions.

The primary approach for predicting the reactivity of novel cyclobutylsulfonate derivatives involves the use of quantum mechanical calculations, most notably Density Functional Theory (DFT). These calculations can provide deep insights into the electronic structure of molecules and the energetics of reaction pathways. For a proposed novel cyclobutylsulfonate derivative, DFT can be employed to calculate a variety of molecular properties that are indicative of its reactivity.

One of the key aspects in predicting the reactivity of sulfonate esters is the stability of the corresponding sulfonate anion, which acts as a leaving group in nucleophilic substitution reactions. Computational models can accurately predict the stability of the leaving group by calculating the energy of the anion. For novel cyclobutylsulfonate derivatives, modifications to the cyclobutyl ring or the methylene (B1212753) linker can be explored in silico to modulate this stability. For instance, the introduction of electron-withdrawing or electron-donating groups on the cyclobutyl ring would be expected to alter the electronic properties of the sulfonate group and thus its leaving group ability.

Furthermore, computational studies can be used to model the entire reaction coordinate for a given reaction, such as nucleophilic substitution or elimination. By calculating the energies of the reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. The height of the energy barrier, or activation energy, provides a direct measure of the reaction rate. This allows for a quantitative prediction of how changes in the structure of the cyclobutylsulfonate derivative will affect its reactivity. For example, the steric hindrance introduced by substituents on the cyclobutyl ring can be modeled to predict its impact on the accessibility of the electrophilic center to an incoming nucleophile.

The prediction of novel cyclobutylsulfonate derivatives and their reactivity is not limited to a single type of reaction. Computational methods can be applied to explore a wide range of chemical transformations. This includes predicting the outcome of reactions with different nucleophiles, bases, or electrophiles. The regioselectivity and stereoselectivity of reactions involving novel cyclobutylsulfonate derivatives can also be predicted by comparing the activation energies of different possible reaction pathways.

To systematically design novel cyclobutylsulfonate derivatives with desired reactivity, computational chemists can perform virtual screening of a library of candidate molecules. In this process, the reactivity of each candidate is predicted using high-throughput computational methods. This allows for the identification of promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new molecules with specific chemical properties.

The following table illustrates a hypothetical set of novel cyclobutylsulfonate derivatives and their predicted relative reactivity based on computational analysis of their electronic and steric properties. The reactivity is predicted relative to a baseline compound, such as this compound.

| Derivative Name | Structural Modification | Predicted Electronic Effect | Predicted Steric Hindrance | Predicted Relative Reactivity (Nucleophilic Substitution) |

|---|---|---|---|---|

| Sodium (2-fluorocyclobutyl)methanesulfonate | Fluorine at C2 of cyclobutyl ring | Electron-withdrawing | Low | Increased |

| Sodium (3,3-dimethylcyclobutyl)methanesulfonate | Two methyl groups at C3 of cyclobutyl ring | Electron-donating | Moderate | Decreased |

| Sodium (1-cyanocyclobutyl)methanesulfonate | Cyano group at C1 of cyclobutyl ring | Strongly electron-withdrawing | High | Significantly Increased |

| Sodium (2-phenylcyclobutyl)methanesulfonate | Phenyl group at C2 of cyclobutyl ring | Electron-withdrawing (inductive), potentially donating (resonance) | High | Complex, dependent on transition state geometry |

Detailed research findings from computational studies on analogous sulfonate esters have demonstrated the reliability of these predictive methods. For instance, DFT calculations have been successfully used to elucidate the reaction mechanisms of sulfonate ester hydrolysis, distinguishing between concerted and stepwise pathways. rsc.org These studies often involve the calculation of kinetic and thermodynamic parameters, which can be correlated with experimental observations. The insights gained from these studies on other sulfonate esters can be extrapolated to the design and reactivity prediction of novel cyclobutylsulfonate derivatives.

Future Research Directions and Emerging Trends in Cyclobutylmethanesulfonate Chemistry

Sustainable and Green Synthesis Methodologies

The development of environmentally benign synthetic methods for sulfonate esters, including cyclobutylmethanesulfonate, is a major focus of current research. Traditional methods often rely on hazardous reagents like sulfonyl chlorides, which present challenges related to stability, functional group tolerance, and handling. nih.gov To overcome these limitations, several greener alternatives are being explored.

One promising approach involves the use of sulfur dioxide (SO₂) or its surrogates. nih.gov While SO₂ is an abundant and inexpensive precursor, its gaseous and toxic nature has led to the development of solid SO₂ surrogates like DABCO·(SO₂)₂ (DABSO). nih.gov Visible-light-induced multicomponent reactions utilizing DABSO have shown success in the one-pot synthesis of sulfonic esters under mild conditions. nih.gov This photochemical strategy leverages light as a sustainable energy source, aligning with the principles of green chemistry. nih.gov

Electrochemical methods offer another sustainable pathway for sulfonate ester synthesis. nih.gov Anodic oxidation of inorganic sulfites in the presence of alcohols can generate alkoxysulfonyl radicals, which can then undergo difunctionalization with alkenes to produce a variety of sulfonate esters. nih.gov This electrochemical approach is notable for its high atom economy, broad functional group tolerance, and excellent chemoselectivity. nih.gov

The table below summarizes some of the emerging sustainable synthesis methods for sulfonate esters.

| Synthesis Method | Key Features | Advantages |

| Visible-Light-Induced Multicomponent Reaction | Utilizes arylazo sulfones, DABSO, CuI, and HCl under blue LED irradiation. nih.gov | Facile, efficient, one-pot synthesis. nih.gov |

| Electrochemical Anodic Oxidation | Involves the oxidation of inorganic sulfites with alcohols to form alkoxysulfonyl radicals. nih.gov | High atom economy, broad functional group tolerance, excellent chemoselectivity. nih.gov |

| Iodine-Induced Cross-Coupling | Cross-coupling of sodium sulfinates with phenols. researchgate.net | Low-cost, facile, green, and efficient. researchgate.net |

Exploration of Unconventional Reactivity and Catalytic Applications

The unique structural and electronic properties of the cyclobutyl group can impart unconventional reactivity to the methanesulfonate (B1217627) moiety. Future research will likely focus on harnessing this reactivity for novel catalytic applications. Solid acid catalysts functionalized with sulfonic acid groups are gaining significant attention as sustainable alternatives to homogeneous mineral acids in various industrial processes. mdpi.com These heterogeneous catalysts offer advantages such as easy separation, regeneration, and recyclability, which can lead to reduced processing costs. mdpi.com

The introduction of fluorine atoms into the structure of sulfonic catalysts can significantly enhance their acid strength, making them comparable to sulfuric acid. mdpi.com The functionalization of materials like MCM-41 with perfluoroalkyl-tethered sulfonic acid groups is an active area of investigation. mdpi.com

Furthermore, sulfonate-functionalized materials are being explored for their catalytic activity in a range of organic reactions, including esterification, transesterification, acetylation, hydrolysis, alkylation, and dehydration. mdpi.com The catalytic performance of these materials is often linked to their structural characteristics, such as surface area and pore structure, which can influence the number of active sites and the selectivity of the reaction. mdpi.com

Development of Advanced Analytical Tools for In Situ Monitoring of Reactions

To gain a deeper understanding of reaction mechanisms and kinetics involving cyclobutylmethanesulfonate, the development of advanced in situ analytical tools is crucial. Techniques that allow for real-time monitoring of chemical reactions provide invaluable information for process optimization and scale-up. mt.comspectroscopyonline.com

Spectroscopic methods such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for in situ reaction monitoring. spectroscopyonline.com These techniques can track the concentration of reactants, products, and even transient intermediates as the reaction progresses. spectroscopyonline.com For instance, in situ Raman spectroscopy can be used to monitor the doping of materials, providing insights into their electronic properties. acs.org

Electrochemical sensors also represent a promising avenue for in situ monitoring. Ion-selective electrodes and conductivity measurements can be employed to follow the dynamics of ionic species in real-time, which is particularly relevant for reactions involving ionic surfactants or catalysts. acs.org Field-effect transistor (FET) sensors are being developed for the highly sensitive detection of specific analytes, such as perfluorooctane (B1214571) sulfonic acid (PFOS), at extremely low concentrations. chemrxiv.org The combination of different analytical techniques, such as surface plasmon resonance (SPR) and FET, can provide a more comprehensive picture of surface reactions. acs.org

| Analytical Tool | Application in Reaction Monitoring | Key Advantages |

| In Situ Spectroscopy (FTIR, Raman) | Real-time tracking of reactant, product, and intermediate concentrations. mt.comspectroscopyonline.com | Provides detailed kinetic and mechanistic information. mt.com |

| Ion-Selective Electrodes & Conductivity | Monitoring the concentration of ionic species in solution. acs.org | Useful for reactions involving ionic surfactants or catalysts. acs.org |

| Field-Effect Transistor (FET) Sensors | Highly sensitive detection of specific analytes. chemrxiv.org | Enables on-site and continuous monitoring. chemrxiv.org |

| Combined SPR/EG-FET | Dual electro/plasmonic signal transduction for monitoring surface reactions. acs.org | Provides complementary information on layer deposition and charge distribution. acs.org |

Rational Design of New Cyclobutylsulfonate-Containing Materials

The incorporation of the cyclobutylsulfonate group into various materials can impart unique and desirable properties. The rational design of new materials containing this functional group is an emerging trend with potential applications in diverse fields.

Sulfonate-functionalized organic frameworks (sCOFs) are a class of porous materials that have shown promise in gas separation and environmental remediation. acs.orgrsc.org For example, sCOFs have been designed for the selective recognition and separation of C4 olefins, which is a critical process in the chemical industry. acs.org The flexibility of the organic ligands and the layered structure of these materials contribute to their high adsorption capacity and selectivity. acs.org Additionally, sulfonate-based covalent organic frameworks have been developed for the detection and removal of pollutants like tetracycline (B611298) hydrochloride from water. rsc.org

The sulfonation of polymers is another strategy for creating new functional materials. nih.gov For instance, the surface sulfonation of polymers like high molecular weight polyethylene (B3416737) (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH) has been shown to induce the nucleation of apatite, which is a key component of bone. nih.gov This makes these materials promising for biomedical applications, such as bone-like apatite-polymer composites. nih.gov Chitosan, a natural biopolymer, can also be functionalized with sulfonic acid groups to create materials with applications in catalysis, fuel cells, and adsorption. nih.gov

Synergistic Approaches Integrating Computational and Experimental Studies

The synergy between computational chemistry and experimental studies is becoming increasingly vital for advancing our understanding of complex chemical systems, including those involving cyclobutylmethanesulfonate. nih.govrsc.org Computational methods, such as quantum chemical calculations and molecular dynamics simulations, can provide detailed insights into reaction mechanisms, predict molecular properties, and guide the rational design of new molecules and materials. nih.govnd.edunih.gov

For example, computational chemistry can be used to elucidate the intricate mechanisms of homogeneous and biocatalytic reactions, helping to decipher the roles of various intermediates and transition states. nih.gov This deeper mechanistic understanding can, in turn, facilitate the rational design of more efficient catalysts. nih.gov In the context of materials science, computational modeling can assist in predicting the binding behavior of molecules within porous materials or the interaction of nanoparticles with biological membranes. acs.orgnih.gov

Q & A

Q. What are the key physicochemical properties of sodium cyclobutylmethanesulfonate critical for experimental design?

this compound’s solubility, stability under varying pH/temperature, and ionic strength are essential for designing dissolution studies or reaction conditions. For example, its hygroscopic nature may require anhydrous handling in synthetic workflows. Analytical methods like NMR (¹H/¹³C) and HPLC-UV can confirm purity and structural integrity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed protocols should include:

- Precise stoichiometry of cyclobutylmethanesulfonic acid and sodium hydroxide.

- Reaction temperature control (±2°C) to avoid side reactions.

- Post-synthesis purification steps (e.g., recrystallization in ethanol/water mixtures). Batch-to-batch consistency can be monitored via FT-IR for functional group verification and ICP-MS for sodium content quantification .

Q. What analytical techniques are recommended for characterizing this compound in aqueous solutions?

- Ion Chromatography (IC): Quantifies sulfonate anion concentration and detects counterion impurities.

- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS in negative ion mode).

- Karl Fischer Titration: Measures residual water content, which affects reactivity in anhydrous reactions .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in nucleophilic substitutions be resolved?

Discrepancies in reaction yields may arise from solvent polarity, temperature, or competing elimination pathways. Researchers should:

- Compare kinetic data across solvents (e.g., DMSO vs. THF) using Arrhenius plots.

- Use DFT calculations to model transition states and identify steric effects from the cyclobutyl group.

- Validate findings with independent methods (e.g., isotopic labeling studies) .

Q. What strategies optimize this compound’s use as a sulfonating agent in heterogeneous catalysis?

- Support Material Compatibility: Test immobilization on mesoporous silica vs. graphene oxide, analyzing leaching via TGA and XPS.

- Catalytic Activity Screening: Use GC-MS to track substrate conversion and byproduct formation.

- Reusability Studies: Assess performance over 5–10 cycles, correlating activity loss with structural degradation (e.g., XRD for crystallinity) .

Q. How do trace impurities in this compound affect biological assay outcomes?

Residual solvents (e.g., ethanol) or metal ions (e.g., Fe³⁺) may interfere with enzyme kinetics. Mitigation steps include:

- Solid-Phase Extraction: Remove hydrophobic contaminants.

- Chelation: Pre-treat with EDTA to sequester metals.

- Dose-Response Controls: Establish impurity tolerance thresholds via spiking experiments .

Data Interpretation and Methodological Challenges

Q. How should researchers address inconsistencies in reported pKa values for this compound?

Variations may stem from measurement techniques (potentiometric vs. spectrophotometric) or ionic strength adjustments. To reconcile

- Standardize buffer conditions (e.g., 0.1 M NaCl).

- Validate with computational pKa prediction tools (e.g., ACD/Labs).

- Report methodological details (electrode calibration, temperature control) to enable cross-study comparisons .

Q. What experimental controls are essential when studying this compound’s role in radical polymerization?

- Blank Reactions: Confirm the absence of unintended initiators.

- Oxygen Scavenging: Use freeze-pump-thaw cycles to eliminate dissolved O₂, which quenches radicals.

- Chain Transfer Agent Titration: Monitor molecular weight distributions via GPC .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in high-throughput screening?

- Ventilation: Use fume hoods for powder weighing to avoid inhalation.

- Waste Disposal: Neutralize aqueous waste with Ca(OH)₂ to precipitate sulfonate ions.

- PPE: Nitrile gloves and goggles to prevent skin/eye contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.